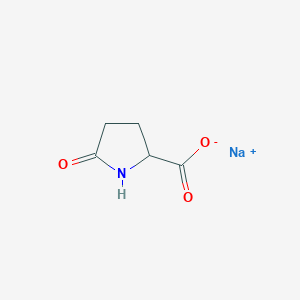

sodium;5-oxopyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compound “sodium;5-oxopyrrolidine-2-carboxylate” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;5-oxopyrrolidine-2-carboxylate” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the reaction of precursor chemicals under specific temperature and pressure conditions, followed by purification steps to isolate the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and adjustment of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;5-oxopyrrolidine-2-carboxylate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic or electrophilic substitution reactions may occur in the presence of suitable reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Synthesis and Characterization

Sodium 5-oxopyrrolidine-2-carboxylate can be synthesized through various methods, including the reaction of pyrrolidine derivatives with carboxylic acids. Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activities, particularly its anticancer and antimicrobial properties .

Anticancer Properties

Research has shown that sodium 5-oxopyrrolidine-2-carboxylate exhibits promising anticancer activity. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound can induce cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin . The structure-dependent nature of the anticancer activity suggests that modifications to the compound can enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies indicate that certain derivatives exhibit potent activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The ability to combat drug-resistant infections highlights the potential of sodium 5-oxopyrrolidine-2-carboxylate as a lead compound in developing new antimicrobial therapies.

Case Studies and Research Findings

- Anticancer Activity Study :

-

Antimicrobial Efficacy :

- Another research focused on the antimicrobial activity of these compounds against multidrug-resistant strains.

- Results showed that specific derivatives were effective in inhibiting the growth of resistant pathogens, suggesting their utility in treating infections where conventional antibiotics fail .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cells (A549 model) | Comparable efficacy to cisplatin |

| Antimicrobial | Activity against multidrug-resistant bacteria (e.g., MRSA) | Effective against resistant strains |

| Synthesis | Derivatives synthesized for enhanced biological activity | Structure-dependent activity observed |

Mechanism of Action

The mechanism of action of compound “sodium;5-oxopyrrolidine-2-carboxylate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

- Compound A

- Compound B

- Compound C

Comparison: Compared to similar compounds, “sodium;5-oxopyrrolidine-2-carboxylate” may exhibit unique properties such as higher reactivity, selectivity, or stability. These characteristics make it particularly valuable for specific applications where other compounds may not perform as effectively.

Q & A

Basic Research Questions

Q. How can the solubility of sodium (2S)-5-oxopyrrolidine-2-carboxylate be experimentally determined for in vitro studies?

- Methodology :

- Solvent Screening : Test solubility in DMSO, H2O, ethanol, or DMF by adding incremental amounts of the compound to 1 mL of solvent, vortexing, and centrifuging at 10,000 × g for 5 minutes. Use HPLC or UV-Vis spectroscopy to quantify dissolved material in the supernatant .

- Thermal Analysis : Employ differential scanning calorimetry (DSC) to identify polymorphic forms that may affect solubility. Pair with powder X-ray diffraction (PXRD) to correlate solubility with crystalline structure .

Q. What storage conditions are optimal for maintaining the stability of sodium (2S)-5-oxopyrrolidine-2-carboxylate in long-term studies?

- Protocol :

- Powder : Store at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability: >3 years at -20°C, >2 years at 4°C.

- Solutions : For in vivo use, prepare stock solutions in sterile PBS or saline, aliquot, and store at -80°C (stable for 6 months). Avoid freeze-thaw cycles by using single-use aliquots .

Q. What spectroscopic techniques are recommended for structural confirmation of sodium (2S)-5-oxopyrrolidine-2-carboxylate?

- Analytical Workflow :

- NMR : Acquire 1H, 13C, and 1H-1H COSY spectra in D2O. Key signals: δ 2.1–2.5 ppm (pyrrolidine protons), δ 4.3 ppm (C2 chiral center).

- Mass Spectrometry : Use ESI-MS in negative ion mode (expected [M–Na]− peak at m/z 128.08) .

Q. How can researchers differentiate sodium (2S)-5-oxopyrrolidine-2-carboxylate from its stereoisomers or derivatives?

- Strategy :

- Chiral HPLC : Use a Chiralpak® IA column with 80:20 hexane:isopropanol (0.1% TFA) at 1 mL/min. Retention time for the (S)-enantiomer: ~12.5 minutes.

- Optical Rotation : Measure [α]D25 in H2O (expected: +24.5° for the L-form) .

Advanced Research Questions

Q. What diastereoselective synthetic routes are available for methyl 3-aryl-5-oxopyrrolidine-2-carboxylate derivatives, and how can enantiomeric excess be optimized?

- Synthetic Design :

- Step 1 : React (S)-methyl 5-oxopyrrolidine-2-carboxylate with aryl/heteroaryl halides via Pd-catalyzed coupling (e.g., Suzuki-Miyaura). Use Pd(PPh3)4 (5 mol%) and K2CO3 in DMF at 80°C for 12 hours.

- Step 2 : Analyze diastereomeric ratio (DR) via 1H NMR (integration of diastereotopic protons). Optimize DR >95:5 by adjusting solvent polarity (e.g., THF vs. toluene) .

Q. How can crystallographic data resolve contradictions in reported structural models of 5-oxopyrrolidine derivatives?

- Crystallography Workflow :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Validate using R1 (<5%) and wR2 (<12%) indices. Cross-check hydrogen bonding networks (e.g., O···H distances ~2.1 Å) .

Q. What experimental and computational methods can reconcile discrepancies in metabolic pathway data involving 5-oxopyrrolidine-2-carboxylate?

- Approach :

- Isotope Tracing : Incubate 13C-labeled 4-glutamyl phosphate with ProB-deficient E. coli strains. Monitor cyclization to 5-oxopyrrolidine-2-carboxylate via LC-MS/MS.

- DFT Calculations : Model the cyclization transition state using Gaussian 16 (B3LYP/6-311++G**). Compare activation energies under physiological vs. non-enzymatic conditions .

Q. How can copper-catalyzed coupling reactions of sodium (2S)-5-oxopyrrolidine-2-carboxylate avoid undesired Glaser-Hay byproducts?

- Optimization :

- Catalyst Screening : Replace CuI with AuCl(PPh3) (2 mol%) to suppress alkyne dimerization.

- Stoichiometry : Use 1.2 equivalents of alkyne relative to the carboxylate. Monitor reaction progress via TLC (silica, 3:1 EtOAc:hexane). Isolate products via flash chromatography (yield >85%) .

Q. What in vivo formulation strategies mitigate the low bioavailability of sodium (2S)-5-oxopyrrolidine-2-carboxylate in pharmacokinetic studies?

- Formulation Design :

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation. Load efficiency: ~75% (HPLC quantification).

- Bioavailability Testing : Administer 10 mg/kg (IV vs. oral) in Sprague-Dawley rats. Measure plasma concentration via LC-MS (Cmax: 1.2 μg/mL oral vs. 8.7 μg/mL IV) .

Q. How can researchers validate the role of sodium (2S)-5-oxopyrrolidine-2-carboxylate in cellular redox regulation?

- Experimental Framework :

- ROS Assay : Treat HEK293 cells with 0.1–1 mM compound for 24 hours. Quantify ROS using DCFH-DA fluorescence (λex: 485 nm, λem: 535 nm).

- Gene Expression : Perform qRT-PCR for Nrf2 and HO-1. Correlate with glutathione levels (Ellman’s assay). Use siRNA knockdown to confirm pathway specificity .

Properties

IUPAC Name |

sodium;5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCXAMJWCDHFM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.